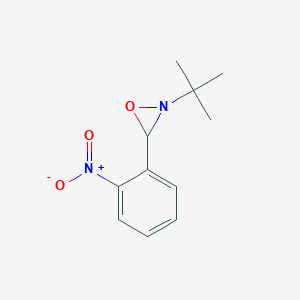![molecular formula C11H9N3O3 B14703369 3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol CAS No. 21269-89-6](/img/structure/B14703369.png)
3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol is an organic compound with the molecular formula C11H9N3O3. It is characterized by the presence of both azo and pyridinediol functional groups. This compound is known for its vibrant color and is often used in dye chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol typically involves the diazotization of 2-aminophenol followed by coupling with 2,6-dihydroxypyridine. The reaction is carried out under acidic conditions, often using hydrochloric acid, and requires careful temperature control to ensure the stability of the diazonium salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors and automated temperature control systems to maintain the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc in acetic acid are often used as reducing agents.
Substitution: Alkyl halides and acid anhydrides are typical reagents for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Alkylated or acylated pyridinediol derivatives.
Aplicaciones Científicas De Investigación
3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of colored materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol involves its interaction with cellular components. The azo group can undergo reductive cleavage, leading to the formation of aromatic amines, which can interact with DNA and proteins. This interaction can disrupt cellular processes, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Hydroxyphenyl)azo]benzoic acid
- 4-[(2-Hydroxyphenyl)azo]phenol
- 2-[(4-Hydroxyphenyl)azo]benzoic acid
Uniqueness
3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol is unique due to the presence of both azo and pyridinediol groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a versatile compound in scientific research.
Propiedades
Número CAS |
21269-89-6 |
|---|---|
Fórmula molecular |
C11H9N3O3 |
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
6-hydroxy-5-[(2-hydroxyphenyl)diazenyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9N3O3/c15-9-4-2-1-3-7(9)13-14-8-5-6-10(16)12-11(8)17/h1-6,15H,(H2,12,16,17) |
Clave InChI |
DEONKGFVFCKNEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N=NC2=C(NC(=O)C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)

![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)




![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)





